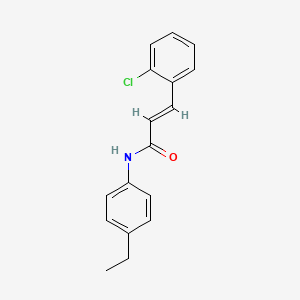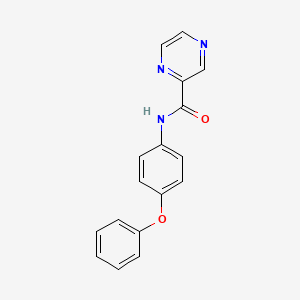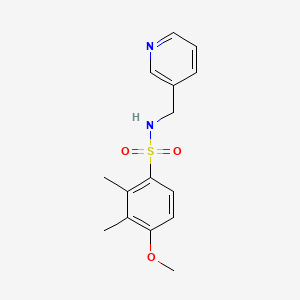![molecular formula C15H18N2O2S B5562342 5-acetyl-2-[(3,3-dimethyl-2-oxobutyl)thio]-6-methylnicotinonitrile](/img/structure/B5562342.png)
5-acetyl-2-[(3,3-dimethyl-2-oxobutyl)thio]-6-methylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-acetyl-2-[(3,3-dimethyl-2-oxobutyl)thio]-6-methylnicotinonitrile" is a heterocyclic compound that likely possesses interesting chemical and physical properties due to its complex structure, which includes a nicotinonitrile group, a thioether linkage, and multiple functional groups such as acetyl and methyl groups.
Synthesis Analysis
Synthetic methodologies for related heterocyclic systems often involve multi-step reactions, starting from simple precursors. For instance, the preparation of various heterocyclic compounds can be achieved through reactions involving acetoacetic esters, malononitrile, and aromatic aldehydes under different conditions (Ghashang et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, demonstrating complex arrangements and interactions at the molecular level. For example, the molecular structure of a closely related compound was determined, highlighting the significance of intramolecular interactions and molecular geometry (Mabkhot et al., 2016).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, reflecting their reactive functional groups. For example, the synthesis of 2-amino-6-(2-oxo-2Hchromen-3-yl)-4-arylnicotinonitrile derivatives has been achieved through reactions involving 3-acetylcoumarin, aromatic aldehydes, and malononitrile, showcasing the versatility and reactivity of such systems (Ghashang et al., 2014).
Wissenschaftliche Forschungsanwendungen
Experimental Antiulcer Drugs Research
The compound of interest is closely related to a broader class of chemicals explored for their potential in treating ulcers. For instance, in a study, certain derivatives were synthesized and demonstrated marked activity in blocking gastric acid secretion in animal models, suggesting potential applications in developing antiulcer medications. This highlights the compound's relevance in pharmaceutical chemistry research focused on gastrointestinal health (Oesterlin et al., 1977).
Antimicrobial Activity Investigations
The chemical structure of 5-acetyl-2-[(3,3-dimethyl-2-oxobutyl)thio]-6-methylnicotinonitrile shares similarity with compounds studied for antimicrobial properties. Research into pyridothienopyrimidines and pyridothienotriazines, for example, has shown that derivatives of related structures possess in vitro antimicrobial activities. This suggests potential applications of the compound in the development of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Applications in Heterocyclic Chemistry
Compounds with similar structures have been used as precursors in the synthesis of highly substituted nitroaromatic systems, underscoring their importance in heterocyclic chemistry. These processes are fundamental in creating compounds with potential applications ranging from agricultural chemicals to pharmaceuticals (Duthaler, 1983).
Synthesis of New Indole Derivatives
The utility of related compounds in synthesizing new indole derivatives with antimicrobial activities has been demonstrated, highlighting the compound's potential in drug discovery and development. These studies contribute to the understanding of how structural modifications affect biological activity and provide a foundation for developing new therapeutic agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Development of Anticancer Agents
Research into the synthesis and biological evaluation of compounds with a similar chemical framework has led to the identification of potential anticancer agents. This research underscores the compound's importance in medicinal chemistry, particularly in the ongoing search for more effective cancer treatments (Mansour, Sayed, Marzouk, & Shaban, 2021).
Eigenschaften
IUPAC Name |
5-acetyl-2-(3,3-dimethyl-2-oxobutyl)sulfanyl-6-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-9-12(10(2)18)6-11(7-16)14(17-9)20-8-13(19)15(3,4)5/h6H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACKYUMEEKLYDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SCC(=O)C(C)(C)C)C#N)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-6-methylpyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2-fluorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B5562260.png)

![N-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5562270.png)
![1-[3-(1H-imidazol-2-yl)benzoyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5562273.png)
![7-(2-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5562279.png)
![3-isobutyl-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-5-isoxazolecarboxamide](/img/structure/B5562285.png)

![6-amino-4-isopropyl-3-(2-thienyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5562304.png)
![6-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5562307.png)
![2-(1-azocanyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5562328.png)


![1-(2,3-dimethylphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5562358.png)
![5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5562372.png)